8-(cyclohexylamino)-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
The compound 8-(cyclohexylamino)-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a fascinating entity within the realm of medicinal chemistry, particularly for its potential applications in therapeutic contexts. This complex molecule features multiple functional groups, including an amino group, hydroxyl group, and nitro group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions, starting with the creation of intermediates One common approach begins with the preparation of the purine ring, followed by the attachment of various substituents through nucleophilic substitution reactions
Industrial Production Methods: In an industrial setting, large-scale synthesis might leverage continuous flow reactors for improved yield and efficiency. This often involves optimizing reaction parameters like temperature, pressure, and solvent systems. Catalysts and automated purification systems are typically employed to streamline the process.
Types of Reactions
Oxidation: : The hydroxyl group can undergo oxidation to form ketones or aldehydes under mild to moderate oxidative conditions.
Reduction: : The nitro group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: : The amino group can undergo substitution reactions with electrophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Alkyl halides for alkylation or acyl chlorides for acylation under basic or acidic conditions.
Major Products Formed
Ketones or aldehydes from oxidation reactions.
Amines from the reduction of nitro groups.
Alkylated or acylated derivatives from substitution reactions.
Scientific Research Applications
This compound finds applications in a wide range of scientific research fields:
Chemistry: : Used as a building block for more complex molecules, particularly in the synthesis of novel pharmaceuticals.
Biology: : Investigated for its effects on cellular processes, often acting on specific molecular targets.
Medicine: : Explored for its potential therapeutic effects, possibly acting as an inhibitor or activator of certain enzymes or receptors.
Industry: : Utilized in the development of chemical sensors or as an intermediate in the production of various fine chemicals.
Mechanism of Action
The compound's mechanism of action largely depends on its interactions with biological macromolecules. It may bind to specific enzymes, altering their activity through competitive or non-competitive inhibition. Molecular docking studies often reveal that the cyclohexylamino and nitrophenoxypropyl groups play crucial roles in the binding affinity and specificity toward target proteins. The purine core structure may facilitate interactions with nucleic acids, influencing gene expression or replication processes.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as:
Caffeine: (1,3,7-trimethylxanthine)
Theobromine: (3,7-dimethylxanthine)
Theophylline: (1,3-dimethylxanthine)
The unique arrangement and type of substituents in 8-(cyclohexylamino)-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione confer distinct properties and potential applications. For instance, the presence of the nitrophenoxypropyl group may enhance its ability to penetrate cellular membranes, while the cyclohexylamino group could improve its binding affinity to certain protein targets.
Each of these comparisons highlights the specificity and potential of this compound to serve unique roles in scientific research and industrial applications.
Properties
IUPAC Name |
8-(cyclohexylamino)-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O6/c1-25-18-17(19(29)24-21(25)30)26(20(23-18)22-13-5-3-2-4-6-13)11-15(28)12-33-16-9-7-14(8-10-16)27(31)32/h7-10,13,15,28H,2-6,11-12H2,1H3,(H,22,23)(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGVWQMBZQKYAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CC(COC4=CC=C(C=C4)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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